molecular formula C15H17NO B11881056 4-Cyclohexylquinolin-2(1h)-one

4-Cyclohexylquinolin-2(1h)-one

Cat. No.: B11881056
M. Wt: 227.30 g/mol
InChI Key: OCHRZCHLWJNXLM-UHFFFAOYSA-N
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Description

4-Cyclohexylquinolin-2(1h)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylquinolin-2(1h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a cyclohexylamine in the presence of a base. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps like recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylquinolin-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

4-Cyclohexylquinolin-2(1h)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclohexylquinolin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group may enhance its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinolin-2(1h)-one: Similar structure but with a phenyl group instead of a cyclohexyl group.

    4-Methylquinolin-2(1h)-one: Contains a methyl group instead of a cyclohexyl group.

    4-Benzylquinolin-2(1h)-one: Features a benzyl group in place of the cyclohexyl group.

Uniqueness

4-Cyclohexylquinolin-2(1h)-one is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of stability, solubility, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-cyclohexyl-1H-quinolin-2-one

InChI

InChI=1S/C15H17NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h4-5,8-11H,1-3,6-7H2,(H,16,17)

InChI Key

OCHRZCHLWJNXLM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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